molecular formula C16H22N4O2S B5433896 N-(2-ethoxyphenyl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-(2-ethoxyphenyl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B5433896
M. Wt: 334.4 g/mol
InChI Key: ATQACLNYYZHBCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2-ethoxyphenyl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide belongs to a class of 1,2,4-triazole-based acetamides. Its structure features:

  • A 2-ethoxyphenyl group linked to the acetamide nitrogen.
  • A 1,2,4-triazole ring substituted with a methyl group at position 5 and a propyl group at position 2.
  • A sulfur atom bridging the triazole and acetamide moieties.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[(5-methyl-4-propyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2S/c1-4-10-20-12(3)18-19-16(20)23-11-15(21)17-13-8-6-7-9-14(13)22-5-2/h6-9H,4-5,10-11H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATQACLNYYZHBCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol group reacts with a suitable electrophile.

    Formation of the Acetamide Moiety: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride to form the acetamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the acetamide moiety, potentially leading to the formation of amines or alcohols.

    Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3)

Major Products

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Amines, alcohols

    Substitution Products: Halogenated or nitrated derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, inhibiting or activating specific pathways. The triazole ring is known to interact with metal ions, potentially affecting metalloproteins or enzymes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among analogues include substitutions on the triazole ring, the aryl group, and linker regions. These modifications significantly influence biological activity.

Table 1: Structural and Functional Comparison
Compound Name Triazole Substituents Aryl Group Key Biological Activity Reference
Target Compound 5-methyl, 4-propyl 2-ethoxyphenyl Not reported (inferred SAR) N/A
VUAA-1 (N-(4-ethylphenyl)-2-...acetamide) 4-ethyl, 5-pyridin-3-yl 4-ethylphenyl Orco agonist (EC₅₀ = 0.3 µM)
OLC-15 (N-(4-butylphenyl)-2-...acetamide) 4-ethyl, 5-pyridin-2-yl 4-butylphenyl Orco antagonist
KA3 (N-substituted aryl derivative) 4-[(substituted aryl)methyl] Varied phenyl groups Antimicrobial (MIC = 12.5 µg/mL)
2-((4-isopropyl-4H-1,2,4-triazol-3-yl)thio)... 4-isopropyl 4-phenoxyphenyl SIRT2 inhibitor (IC₅₀ = 1.8 µM)
Key Observations:

Triazole Substitutions: Propyl vs. Methyl at Position 5: The 5-methyl group in the target compound contrasts with pyridinyl or phenyl substituents in analogues, which are critical for Orco binding (e.g., VUAA-1’s pyridinyl group interacts with ion channel residues) .

Aryl Group Modifications :

  • 2-Ethoxyphenyl vs. 4-Substituted Phenyls : The ortho-ethoxy group in the target compound may sterically hinder interactions compared to para-substituted analogues (e.g., VUAA-1’s 4-ethylphenyl), which align better with Orco’s binding pockets .

Biological Activity Trends :

  • Antimicrobial Activity : Electron-withdrawing groups on the aryl ring (e.g., chloro, nitro) in KA-series derivatives enhance antimicrobial potency, suggesting that the target’s ethoxy group (electron-donating) may reduce efficacy unless compensated by other substituents .
  • Enzyme Inhibition : SIRT2 inhibitors with isopropyl groups demonstrate that steric bulk near the triazole improves target engagement, a feature the target compound partially shares .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.